![molecular formula C22H24N2OS B2708690 N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(ethylthio)benzamide CAS No. 1396857-02-5](/img/structure/B2708690.png)
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(ethylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(ethylthio)benzamide, also known as DIBO, is a small molecule inhibitor that has shown potential in various scientific research applications. Additionally, this paper will also list future directions for DIBO research.
Applications De Recherche Scientifique
- THIQ derivatives have shown promise as potential anticancer agents. Researchers have investigated their effects on cancer cell lines, including breast, lung, and colon cancer. These compounds exhibit cytotoxicity by interfering with cell division and inducing apoptosis. Further studies are needed to optimize their efficacy and safety profiles .
- THIQ analogs have demonstrated neuroprotective properties in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. They modulate neurotransmitter systems, reduce oxidative stress, and enhance neuronal survival. These findings suggest their potential for drug development in neurology .
- Some THIQ-based compounds exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes. These properties make them interesting candidates for treating inflammatory conditions, including rheumatoid arthritis and inflammatory bowel diseases .
- THIQ derivatives have been evaluated for their antimicrobial activity against bacteria, fungi, and parasites. Their mechanism of action involves disrupting essential cellular processes. Researchers are exploring their use as novel antibiotics and antifungal agents .
- A subset of THIQ derivatives has been assessed for their potential to inhibit DNase I (deoxyribonuclease I), an enzyme involved in DNA degradation. Some compounds showed inhibitory properties, which could be relevant in various biological contexts .
- THIQ-based compounds have been investigated for their analgesic (pain-relieving) and anxiolytic (anxiety-reducing) effects. These properties are attributed to their interactions with neurotransmitter receptors in the central nervous system. Further research is needed to validate their clinical utility .
Anticancer Properties
Neuroprotective Effects
Anti-Inflammatory Activity
Antimicrobial Potential
DNase I Inhibition
Analgesic and Anxiolytic Effects
Propriétés
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-2-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2OS/c1-2-26-21-12-6-5-11-20(21)22(25)23-14-7-8-15-24-16-13-18-9-3-4-10-19(18)17-24/h3-6,9-12H,2,13-17H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGOKGMBLJMRPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC#CCN2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(ethylthio)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.